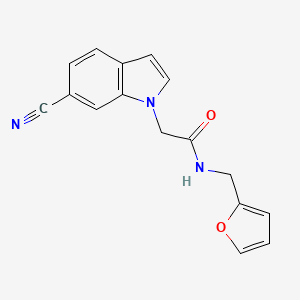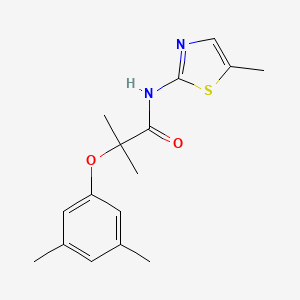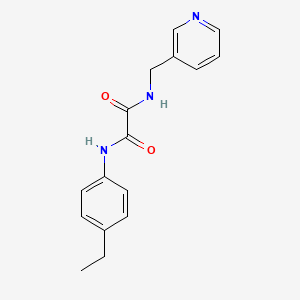![molecular formula C20H20N6OS2 B4870235 N2-(2,3-DIMETHYLPHENYL)-6-{[(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4870235.png)
N2-(2,3-DIMETHYLPHENYL)-6-{[(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(2,3-DIMETHYLPHENYL)-6-{[(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines a triazine core with benzothiazole and dimethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,3-DIMETHYLPHENYL)-6-{[(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine core. This is followed by the introduction of the benzothiazole and dimethylphenyl groups through a series of substitution reactions. Common reagents used in these reactions include various amines, thiols, and halogenated compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N2-(2,3-DIMETHYLPHENYL)-6-{[(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
N2-(2,3-DIMETHYLPHENYL)-6-{[(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N2-(2,3-DIMETHYLPHENYL)-6-{[(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and inhibit their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
- 3-METHYL-2-({[(3-METHYL-1,3-BENZOTHIAZOL-3-IUM-2-YL)SULFANYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-3-IUM DIIODIDE
Uniqueness
N2-(2,3-DIMETHYLPHENYL)-6-{[(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for research and development .
Eigenschaften
IUPAC Name |
2-N-(2,3-dimethylphenyl)-6-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS2/c1-11-5-4-6-14(12(11)2)22-19-25-17(24-18(21)26-19)10-28-20-23-15-9-13(27-3)7-8-16(15)29-20/h4-9H,10H2,1-3H3,(H3,21,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYQKMUAJZKUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)CSC3=NC4=C(S3)C=CC(=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-N-ethylbenzenesulfonamide](/img/structure/B4870153.png)


![[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4870171.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3,4-dichlorophenyl)quinoline-4-carboxamide](/img/structure/B4870179.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4870193.png)


![5-ethyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B4870217.png)

![5-(diethylamino)-2-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4870225.png)


![3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4870258.png)
